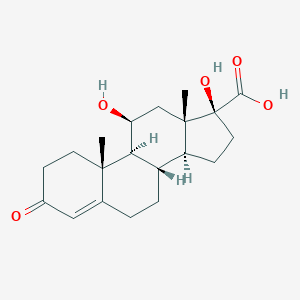
Cortisol-17 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisol-17 acid, also known as this compound, is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Studies
Cortisol-17 acid is crucial in understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of adrenal hormones. A study focused on children with congenital adrenal hyperplasia (CAH) utilized a nonlinear mixed-effect modeling approach to analyze cortisol and its metabolites, including 17-hydroxyprogesterone (17-OHP). The research revealed that cortisol concentrations could inhibit the production of 17-OHP and androstenedione, providing insights into the hormonal regulation in CAH patients .
Key Findings:
- Modeling Approach: Nonlinear mixed-effect modeling was employed to capture the dynamics of cortisol and its metabolites.
- Inhibition Potency: The inhibitory effect of cortisol was more pronounced on 17-OHP compared to androstenedione.
- Clinical Relevance: Understanding these dynamics aids in optimizing treatment regimens for CAH patients.
Clinical Research and Diagnostic Applications
This compound is frequently analyzed in clinical settings to assess adrenal function. A rapid quantification method using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for measuring cortisol, 17-OHP, and androstenedione in serum samples. This method demonstrated high analytical sensitivity and selectivity, essential for clinical diagnostics .
Methodological Highlights:
- Analytical Sensitivity: The method showed a linear correlation from lower limits of quantification (LLOQ) to higher concentrations.
- Selectivity: The UPLC method effectively resolved isobars, enhancing confidence in measured results.
- Recovery Rates: Recovery for all steroids was calculated to be greater than 70%, indicating reliable extraction efficiency.
Hormonal Regulation Studies
Research has also focused on the hormonal impacts of this compound in various therapeutic contexts. For instance, studies involving specific inhibitors of 17α-hydroxylase/17,20-lyase have shown that manipulating cortisol synthesis can lead to significant hormonal changes. These findings are particularly relevant in treating conditions characterized by excessive adrenal steroid production .
Clinical Implications:
- Inhibitor Efficacy: The use of selective inhibitors can effectively manage conditions like prostate cancer by reducing adrenal steroid levels.
- Patient Response Variability: Variations in patient responses highlight the need for personalized treatment approaches based on individual hormonal profiles.
Metabolic Pathway Exploration
Recent studies have identified new metabolic pathways for cortisol, including the isolation of 17-deoxy metabolites. Understanding these pathways enhances our knowledge of cortisol metabolism and its implications for various diseases .
Research Insights:
- New Pathways: The discovery of alternative metabolic routes could lead to novel therapeutic targets.
- Implications for Disease Management: Insights into cortisol metabolism may inform treatment strategies for disorders linked to adrenal dysfunction.
特性
CAS番号 |
100188-36-1 |
|---|---|
分子式 |
C20H28O5 |
分子量 |
348.4 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20+/m0/s1 |
InChIキー |
XNZSRYSTBKQWGZ-VHTXEEJTSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C(=O)O)O)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
同義語 |
cortisol-17 acid cortisol-17beta acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















